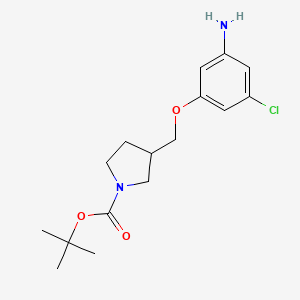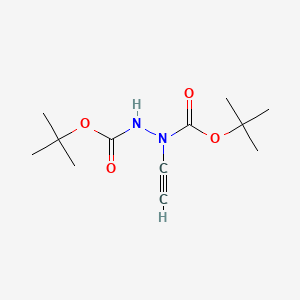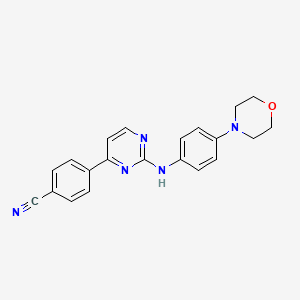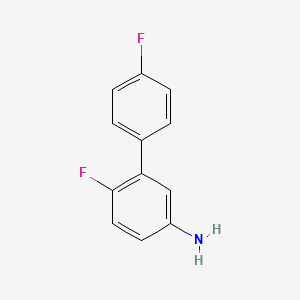
1-(4-bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to a cyclobutane ring, which is further substituted with two methoxy groups and a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid, which can be obtained through electrophilic aromatic substitution of phenylacetic acid with bromine.
Cyclobutane Formation: The cyclobutane ring is introduced through a cycloaddition reaction, where the 4-bromophenylacetic acid is reacted with suitable dienophiles under controlled conditions.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid can be compared with other similar compounds:
4-Bromophenylacetic Acid: Both compounds contain a bromophenyl group, but 4-bromophenylacetic acid lacks the cyclobutane ring and methoxy groups, making it less complex.
Pyrazoline Derivatives: These compounds also contain bromophenyl groups and exhibit similar biological activities, but their structures differ significantly due to the presence of a pyrazoline ring.
Thiazole Derivatives: Similar to pyrazoline derivatives, thiazole derivatives contain bromophenyl groups and have comparable biological activities, but their core structures are different.
Properties
Molecular Formula |
C13H15BrO4 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H15BrO4/c1-17-13(18-2)7-12(8-13,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
DVBQKZDGZMFZMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


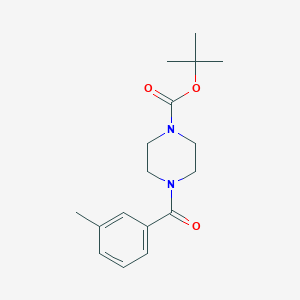
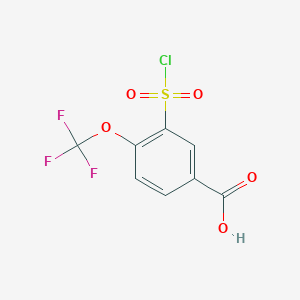
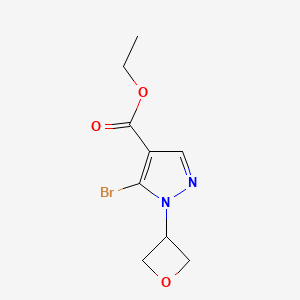
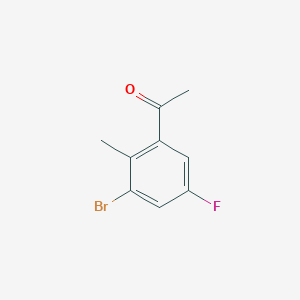
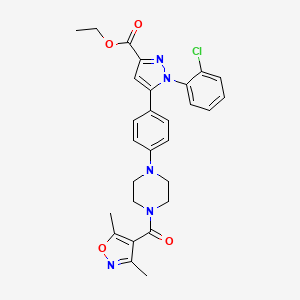
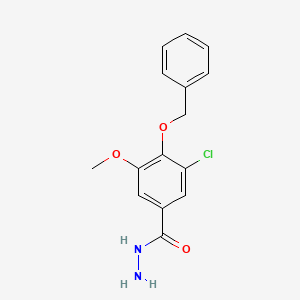
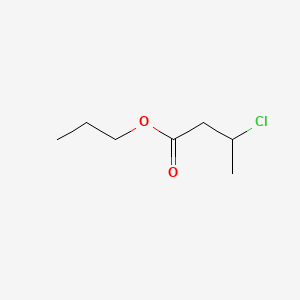
![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)
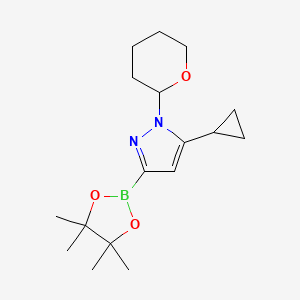
![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)
